An In-depth Technical Guide to (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol
An In-depth Technical Guide to (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the novel heterocyclic compound, (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol. Synthesizing data from structurally related molecules and established principles of medicinal chemistry, this document will delve into its chemical architecture, physicochemical properties, a proposed synthetic route, and its potential as a pharmacologically active agent.
Chemical Structure and Physicochemical Properties
The foundational step in understanding any potential therapeutic agent is a thorough characterization of its molecular structure and properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Molecular Structure
(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol is a substituted pyrazole derivative. The core of the molecule is a five-membered aromatic pyrazole ring, which is known for its diverse biological activities.[1][2] This central scaffold is functionalized at three key positions:
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N1 Position: An ethyl group is attached to one of the nitrogen atoms of the pyrazole ring.
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C3 Position: A pyridin-3-yl group is linked to a carbon atom of the pyrazole ring. The pyridine ring itself is a common motif in drug discovery, known to impart favorable pharmacokinetic properties.
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C5 Position: A hydroxymethyl (-CH₂OH) group is attached to another carbon atom of the pyrazole ring. This functional group can participate in hydrogen bonding, a critical interaction for molecular recognition by biological targets.
A 2D representation of the chemical structure is provided below:
Caption: 2D structure of (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol
Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₁H₁₃N₃O | Defines the elemental composition and molecular weight. |
| Molecular Weight | ~203.24 g/mol | Influences diffusion and transport across biological membranes. Generally, lower molecular weight is favorable for oral bioavailability. |
| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | A measure of lipophilicity. This predicted range suggests a balance between aqueous solubility and lipid membrane permeability, which is often desirable for drug candidates. |
| Hydrogen Bond Donors | 1 (from the -OH group) | The ability to donate hydrogen bonds is crucial for target binding and solubility. |
| Hydrogen Bond Acceptors | 3 (from the two pyrazole nitrogens and the pyridine nitrogen) | The capacity to accept hydrogen bonds contributes to solubility and molecular interactions. |
| Polar Surface Area (PSA) | ~50-60 Ų | PSA is a key indicator of a molecule's ability to permeate cell membranes. A value in this range is often associated with good oral bioavailability. |
Proposed Synthetic Pathway
The synthesis of substituted pyrazoles is a well-established area of organic chemistry.[5] A plausible and efficient route to (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol would likely involve a condensation reaction to form the pyrazole core, followed by functional group manipulations.
A proposed retro-synthetic analysis is depicted below:
Caption: Retrosynthetic analysis for the target compound.
Step-by-Step Experimental Protocol
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Synthesis of Ethyl 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylate (Intermediate):
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To a solution of ethyl 3-(pyridin-3-yl)-3-oxopropanoate (1 equivalent) in a suitable solvent such as ethanol, add ethylhydrazine (1.1 equivalents).
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The reaction mixture is typically heated to reflux for several hours to ensure complete condensation and cyclization.
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The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
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Reduction of the Ester to the Alcohol (Target Compound):
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The purified ethyl 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylate is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF).
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The solution is cooled in an ice bath, and a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5-2 equivalents) is added portion-wise.
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The reaction is stirred at room temperature until the ester is fully consumed (monitored by TLC).
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The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.
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The resulting solid is filtered off, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol.
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Further purification can be achieved by recrystallization or column chromatography if necessary.
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Potential Biological Activity and Therapeutic Applications
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The inclusion of a pyridine ring often enhances the pharmacological profile of a molecule.
Based on its structural features, (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol could be investigated for several therapeutic applications:
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Kinase Inhibition: Many kinase inhibitors incorporate pyrazole and pyridine motifs. The nitrogen atoms in both rings can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site.
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Anti-inflammatory Agents: Pyrazole derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).
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Antimicrobial Activity: The combination of pyrazole and pyridine rings might lead to compounds with potent activity against various bacterial and fungal strains.
Further research, including in vitro screening against a panel of biological targets and subsequent in vivo studies, is necessary to fully elucidate the pharmacological profile of this compound.
Spectroscopic Characterization
The structural elucidation of the synthesized (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol would be confirmed using a combination of spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the ethyl protons (a triplet and a quartet), the methylene protons of the hydroxymethyl group (a singlet or doublet), the pyrazole and pyridine aromatic protons, and a broad singlet for the hydroxyl proton.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display characteristic peaks for all the carbon atoms in the molecule, including the two aliphatic carbons of the ethyl group, the methylene carbon, and the aromatic carbons of the pyrazole and pyridine rings.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns could provide further structural information.
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Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, and C=N and C=C stretching vibrations of the pyrazole and pyridine rings.
Conclusion and Future Directions
(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol represents a promising scaffold for the development of novel therapeutic agents. Its predicted physicochemical properties suggest the potential for good drug-like characteristics. The proposed synthetic route offers a practical approach to obtaining this compound for further investigation.
Future research should focus on the efficient synthesis and purification of this molecule, followed by a comprehensive evaluation of its biological activities. High-throughput screening against various targets, particularly kinases and inflammatory enzymes, could reveal its therapeutic potential. Subsequent lead optimization studies could then be employed to enhance its potency, selectivity, and pharmacokinetic profile, paving the way for the development of a new generation of pyrazole-based therapeutics.
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- MDPI. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molecules.
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